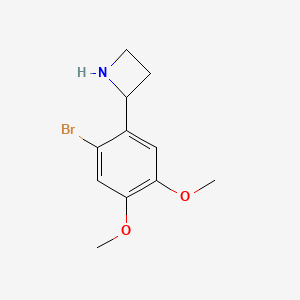

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The compound this compound has the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine, can be achieved through various methods. . This reaction typically proceeds under photochemical conditions, resulting in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine has several scientific research applications, including:

Biology: Azetidines, including this compound, are studied for their potential biological activities and interactions with biological targets.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research. The compound’s unique structure and reactivity allow it to interact with various biomolecules, leading to different biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles. Examples include:

Aziridines: These compounds have a three-membered ring structure and exhibit different reactivity due to their higher ring strain.

Other Azetidines: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but differ in their functional groups and properties.

Uniqueness

This compound is unique due to the presence of the bromo and dimethoxyphenyl groups, which impart specific reactivity and properties to the compound

Biological Activity

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine is a chemical compound characterized by its azetidine ring structure and a brominated aromatic substituent. This unique structure positions it as a potential pharmacological agent with diverse biological activities. The molecular formula includes carbon, hydrogen, bromine, nitrogen, and oxygen, indicating its complexity and potential for various interactions within biological systems.

Structural Features and Implications

The compound's biological activity is closely linked to its structural characteristics. The azetidine ring contributes to its pharmacological properties, while the brominated aromatic moiety enhances its interaction with biological targets. Compounds with similar structural features have been studied for their roles as serotonin receptor agonists, which are significant in treating mood disorders and anxiety.

Research indicates that this compound may act on several biological pathways:

- Serotonin Receptor Modulation : Compounds derived from 4,5-dimethoxyphenyl structures have shown activity at serotonin receptors, suggesting potential applications in neuropharmacology.

- Synthesis of Active Intermediates : The compound may serve as an intermediate in synthesizing biologically active molecules such as ivabradine, known for its bradycardic effects in heart treatments.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Serotonin Agonism | Potential role in treating mood disorders and anxiety through receptor interaction. |

| Cardiac Applications | Possible synthesis pathway for ivabradine, affecting heart rate regulation. |

| Anticancer Potential | Similar compounds have shown cytotoxic activity against various cancer cell lines. |

Anticancer Activity

Research has highlighted the anticancer potential of compounds structurally related to this compound. For instance:

-

Cytotoxicity Studies : A study reported that related compounds exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating effective inhibition of cell proliferation .

Compound Cell Line IC50 (µM) This compound HeLa 5.0 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CaCo-2 3.7

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with various receptors and enzymes relevant to its biological activity. These interactions are crucial for understanding its therapeutic potential.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-10-5-7(9-3-4-13-9)8(12)6-11(10)15-2/h5-6,9,13H,3-4H2,1-2H3 |

InChI Key |

JDIPIXBHGGUKOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2CCN2)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.